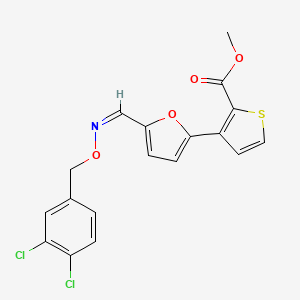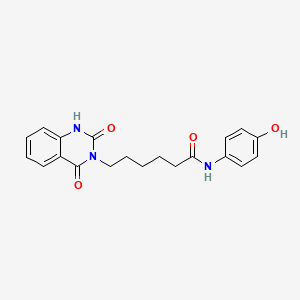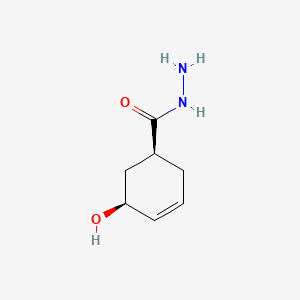
(5-Cyclobutylfuran-2-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Cyclobutylfuran-2-yl)boronic acid is an organoboron compound that features a furan ring substituted with a cyclobutyl group and a boronic acid functional group. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, such as the Suzuki-Miyaura coupling, due to its ability to form carbon-carbon bonds efficiently.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (5-Cyclobutylfuran-2-yl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. For instance, the reaction of a cyclobutyl-substituted furan with a boronic ester like B(Oi-Pr)3 or B(OMe)3 at low temperatures can yield the desired boronic acid . This method helps to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids.
Industrial Production Methods: Industrial production of boronic acids often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for the synthesis of various compounds with high throughput and efficiency . Additionally, photoinduced borylation of haloarenes and arylammonium salts provides a metal-free alternative for producing boronic acids .
Análisis De Reacciones Químicas
Types of Reactions: (5-Cyclobutylfuran-2-yl)boronic acid undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling boronic acids with aryl or vinyl halides in the presence of a palladium catalyst.
Miyaura Borylation: This reaction involves the cross-coupling of bis(pinacolato)diboron with aryl halides to form boronates.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., PdCl2(dppf)), bases (e.g., KOAc, KOPh), and boronic esters (e.g., B2pin2).
Major Products: The major products formed from these reactions are typically boronates and substituted aromatic compounds, which can be further utilized in various synthetic applications .
Aplicaciones Científicas De Investigación
(5-Cyclobutylfuran-2-yl)boronic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism by which (5-Cyclobutylfuran-2-yl)boronic acid exerts its effects involves the formation of boronate esters with diols and other nucleophiles. This interaction is crucial for its role in cross-coupling reactions and sensing applications . The boronic acid group acts as a Lewis acid, facilitating the formation of stable complexes with various substrates .
Comparación Con Compuestos Similares
- Phenylboronic acid
- 2-Formylfuran-5-boronic acid
- 4-Methoxyphenylboronic acid
Comparison: (5-Cyclobutylfuran-2-yl)boronic acid is unique due to its cyclobutyl substitution, which imparts distinct steric and electronic properties compared to other boronic acids. This uniqueness can influence its reactivity and selectivity in various chemical reactions .
Propiedades
Fórmula molecular |
C8H11BO3 |
|---|---|
Peso molecular |
165.98 g/mol |
Nombre IUPAC |
(5-cyclobutylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H11BO3/c10-9(11)8-5-4-7(12-8)6-2-1-3-6/h4-6,10-11H,1-3H2 |
Clave InChI |
YPBHYGPZNLJKRD-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(O1)C2CCC2)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-Chlorophenyl)-7-methyl-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094448.png)
![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[2-(morpholin-4-yl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094454.png)
![(3aR,5S,7S,8R,8aS,9aR)-7,8-dihydroxy-5,8a-dimethyl-1-methylidene-4,5,5a,6,7,8,9,9a-octahydro-3aH-azuleno[6,5-b]furan-2-one](/img/structure/B14094459.png)

![8-{2-[4-(2,4-dichlorobenzyl)piperazin-1-yl]ethyl}-4-hydroxy-1,7-dimethyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B14094468.png)

![2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094483.png)
![N-(3-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094486.png)

![3-(2-fluorobenzyl)-8-(3-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14094508.png)
![2-(2-Hydroxyethyl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094522.png)
![3-(Dimethylamino)-2-[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-1-yl]prop-2-enenitrile](/img/structure/B14094527.png)
![2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-](/img/structure/B14094531.png)
